molecular formula C13H11Cl2N3O B2704665 2,5-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2176270-32-7

2,5-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2704665
CAS No.: 2176270-32-7
M. Wt: 296.15
InChI Key: RGXBRSKHVHIQSM-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide ( 2176270-32-7) is a synthetic benzamide derivative with a molecular formula of C 13 H 11 Cl 2 N 3 O and a molecular weight of 296.15 g/mol . Its structure features a dichlorinated benzene ring and a 6-methylpyrimidin-4-ylmethyl substituent, contributing to unique reactivity and binding properties that make it a valuable intermediate in synthesizing biologically active molecules . This compound is designed for research applications in medicinal and agrochemical chemistry. It is noted for its potential in enzyme inhibition and receptor modulation studies, serving as a key scaffold in developing novel therapeutic agents . The presence of both chloro and pyrimidine groups enhances its versatility and offers opportunities for further functionalization in drug discovery campaigns, including the exploration of kinase inhibitors . Supplied with high purity, it exhibits stability under standard laboratory conditions, making it suitable for laboratory-scale synthesis and research applications . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,5-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-5-9(14)2-3-12(11)15/h2-5,7H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXBRSKHVHIQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps. One common route includes the reaction of 2,5-dichlorobenzoyl chloride with 6-methylpyrimidin-4-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
2,5-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide C₁₃H₁₁Cl₂N₃O 320.16 Dichlorophenyl, 6-methylpyrimidinylmethyl
2,5-Dichloro-N-(4-{4-nitrophenyl}-1,3-thiazol-2-yl)benzamide C₁₆H₉Cl₂N₃O₃S 394.23 Dichlorophenyl, 4-nitrophenylthiazole
[11C]Raclopride C₁₄H₁₈Cl₂N₂O₂ 347.21 Dichlorophenyl, ethylpyrrolidinyl, hydroxy

Key Observations :

  • Pyrimidine vs. Thiazole: The target compound’s pyrimidine group (C₅H₅N₂) contrasts with the thiazole ring (C₃H₂NS) in the analog from .
  • Methyl vs. Nitro Groups : The 6-methylpyrimidine in the target compound introduces steric bulk without electronic perturbation, whereas the nitro group in the thiazole analog is strongly electron-withdrawing, which may reduce metabolic stability or alter binding kinetics .

Pharmacological Profiles

Insights :

  • Radiolabeled Analogs: Compounds like [11C]Raclopride and [18F]Fallypride demonstrate that chloro and methoxy substituents on the benzamide core are critical for dopamine receptor binding . The target compound’s dichloro substitution aligns with this trend, but its pyrimidine group may redirect selectivity toward kinases or other adenosine-binding targets.
  • Lack of Hydroxy/Methoxy Groups : Unlike [11C]Raclopride, the target compound lacks a hydroxy/methoxy group at position 6, which could reduce CNS penetration but improve metabolic stability .

Methodological Considerations

Structural validation tools like SHELX and protocols described in are critical for confirming the crystallographic parameters of such compounds. For instance, SHELXL’s refinement capabilities ensure accurate determination of the pyrimidine ring’s conformation, which is vital for structure-activity relationship (SAR) studies .

Biological Activity

2,5-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₁Cl₂N₃O
  • Molecular Weight : 296.15 g/mol
  • CAS Number : 2195951-52-9

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized that the presence of the dichloro and pyrimidine groups contributes to its ability to inhibit specific enzymes or receptors involved in disease pathways.

Target Interactions

  • Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, particularly targeting pathways involved in cancer progression.
  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamides have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that benzamide derivatives can exhibit activity against both bacterial and fungal strains.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of related benzamide derivatives on human cancer cell lines, revealing that certain substitutions led to enhanced potency against breast and colon cancer cells.
    • Findings : The compound demonstrated an IC50 value in the low micromolar range against these cell lines, indicating promising anticancer potential .
  • Anti-inflammatory Mechanisms : Another investigation explored the anti-inflammatory effects of related compounds by assessing their ability to inhibit TNF-alpha production in macrophages.
    • Results : The study found a significant reduction in TNF-alpha levels, suggesting that these compounds may serve as effective anti-inflammatory agents .
  • Antimicrobial Studies : A comparative analysis showed that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli.
    • : This highlights its potential as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 < 10 µM in breast/colon cancer
Anti-inflammatoryReduced TNF-alpha production
AntimicrobialModerate activity against bacteria

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